molecular formula C12H7Cl4NO B3280888 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline CAS No. 72405-11-9

3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline

Cat. No.: B3280888
CAS No.: 72405-11-9
M. Wt: 323 g/mol
InChI Key: FBKYLAMKQVOXMT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is an organic compound with the molecular formula C12H7Cl4NO. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a phenoxy group that is also substituted with two chlorine atoms. This compound is used in various chemical applications, including the synthesis of dyes and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 3,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 2,3-Dichloroaniline

Uniqueness

3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloroanilines, it has a higher degree of chlorination and a phenoxy group, making it more reactive and versatile in chemical synthesis .

Properties

IUPAC Name

3,4-dichloro-2-(2,4-dichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO/c13-6-1-4-10(8(15)5-6)18-12-9(17)3-2-7(14)11(12)16/h1-5H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKYLAMKQVOXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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